molecular formula C5H7BO3 B151840 5-Methylfuran-2-boronic acid CAS No. 62306-79-0

5-Methylfuran-2-boronic acid

Cat. No.: B151840
CAS No.: 62306-79-0
M. Wt: 125.92 g/mol
InChI Key: LMJIDBVSSSPRII-UHFFFAOYSA-N
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Description

5-Methylfuran-2-boronic acid (also known as 5-MFB) is an important organic acid that has been widely studied for its numerous applications in the synthesis of organic compounds and its potential as a therapeutic agent. 5-MFB has been found to have a variety of biochemical and physiological effects, which can be used to treat various diseases and disorders.

Scientific Research Applications

Fluorescent Chemosensors

5-Methylfuran-2-boronic acid contributes to the field of fluorescent chemosensors. Boronic acids, including this compound, interact with diols to form cyclic structures useful in fluorescent sensors. These sensors can detect carbohydrates and bioactive substances, aiding in disease diagnosis and treatment (Huang et al., 2012).

Biomedical Applications

Boronic acids are valuable in biomedical applications, such as HIV, obesity, diabetes, and cancer treatment. This compound, as part of this class, may contribute to these applications due to its unique reactivity and solubility (Cambre & Sumerlin, 2011).

Sensing Applications

Boronic acids like this compound are utilized in various sensing applications, including detection in both homogeneous assays and heterogeneous environments. Their interaction with diols is essential for applications in biological labeling, protein manipulation, and therapeutic development (Lacina et al., 2014).

Organic Synthesis

This compound is also significant in organic synthesis, especially in Suzuki-Miyaura coupling reactions. It’s particularly useful in coupling processes involving challenging substrates, contributing to the synthesis of various organic compounds (Kinzel et al., 2010).

Pharmaceutical Development

The unique structure of boronic acids, including this compound, aids in developing enzyme inhibitors, cancer therapy agents, and saccharide recognition molecules. This versatility is crucial for pharmaceutical research and development (Yang et al., 2003).

Catalysis and Enantioselective Reactions

Boronic acids are versatile in organic reactions, including catalysis. They are used in reactions like the aza-Michael addition, demonstrating the significance of this compound in enantioselective processes (Hashimoto et al., 2015).

Synthesis Facilitation

This compound, as part of boronic acids, plays a role in simplifying boronic acid syntheses. Its volatility and reactivity are leveraged to eliminate cumbersome purification steps, enhancing efficiency in chemical syntheses (Hinkes & Klein, 2019).

Safety and Hazards

5-Methylfuran-2-boronic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as non-combustible .

Mechanism of Action

Target of Action

5-Methylfuran-2-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, and the primary targets of this compound are the carbon atoms involved in this bond formation .

Mode of Action

In the Suzuki-Miyaura coupling reaction, this compound acts as a nucleophile, donating its organoboron group to the palladium catalyst . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .

Biochemical Pathways

Instead, it is a synthetic method used to construct complex organic molecules, which may then interact with various biochemical pathways depending on their structure .

Pharmacokinetics

The properties of the compound, such as its stability and solubility, can influence its behavior in a reaction mixture .

Result of Action

The primary result of this compound’s action in a Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of complex organic molecules, which can have a wide range of molecular and cellular effects depending on their structure .

Action Environment

The action of this compound in a Suzuki-Miyaura coupling reaction can be influenced by various environmental factors. For example, the reaction typically requires a palladium catalyst and a base, and the choice of these components can affect the reaction’s efficiency . Additionally, the reaction is often performed in an organic solvent, and the choice of solvent can also have a significant impact on the reaction .

Properties

IUPAC Name

(5-methylfuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BO3/c1-4-2-3-5(9-4)6(7)8/h2-3,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJIDBVSSSPRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(O1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370262
Record name 5-Methylfuran-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62306-79-0
Record name 5-Methylfuran-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-2-furanboronic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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